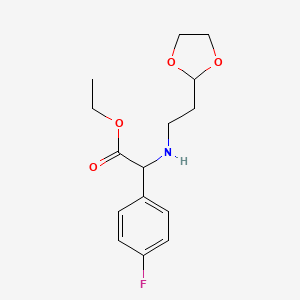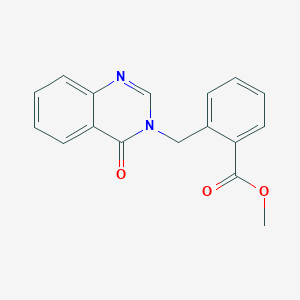
4-((4-Chloronaphthalen-1-yl)oxy)-2,5-dimethylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((4-Chloronaphthalen-1-yl)oxy)-2,5-dimethylaniline is an organic compound characterized by the presence of a chlorinated naphthyl group and a dimethylaniline moiety
Métodos De Preparación
The synthesis of 4-((4-Chloronaphthalen-1-yl)oxy)-2,5-dimethylaniline typically involves the reaction of 4-chloronaphthalene with 2,5-dimethylaniline under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent, such as dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
4-((4-Chloronaphthalen-1-yl)oxy)-2,5-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the nitro group to an amine.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the chlorinated naphthyl group can be substituted with other functional groups using reagents like halogens or sulfonic acids.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
4-((4-Chloronaphthalen-1-yl)oxy)-2,5-dimethylaniline has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound can be used as a probe to study enzyme interactions and cellular processes. Its ability to interact with specific biomolecules makes it valuable in biochemical assays.
Medicine: The compound’s potential therapeutic properties are being investigated for the development of new drugs. Its interactions with biological targets can lead to the discovery of novel treatments for various diseases.
Industry: In industrial applications, the compound can be used as an intermediate in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-((4-Chloronaphthalen-1-yl)oxy)-2,5-dimethylaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
4-((4-Chloronaphthalen-1-yl)oxy)-2,5-dimethylaniline can be compared with other similar compounds, such as:
2-[(4-chloronaphthalen-1-yl)oxy]acetic acid: This compound shares the chlorinated naphthyl group but differs in its functional groups and overall structure.
(2S)-2-[(4-chloronaphthalen-1-yl)oxy]propanoic acid: Another similar compound with a different functional group, leading to distinct chemical properties and applications.
2-[(4-chloronaphthalen-1-yl)oxy]-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one: This compound has a more complex structure, incorporating additional functional groups and aromatic rings.
Propiedades
Número CAS |
83054-60-8 |
|---|---|
Fórmula molecular |
C18H16ClNO |
Peso molecular |
297.8 g/mol |
Nombre IUPAC |
4-(4-chloronaphthalen-1-yl)oxy-2,5-dimethylaniline |
InChI |
InChI=1S/C18H16ClNO/c1-11-10-18(12(2)9-16(11)20)21-17-8-7-15(19)13-5-3-4-6-14(13)17/h3-10H,20H2,1-2H3 |
Clave InChI |
VBASHSXVFHYWPP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1OC2=CC=C(C3=CC=CC=C32)Cl)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N,N-Dimethyl-9-[(2-nitrophenyl)methyl]-9H-purin-6-amine](/img/structure/B11834405.png)


![(1R,3R,4R,5S)-4-azido-2-hydroxy-6,8-dioxabicyclo[3.2.1]octan-3-yl acetate](/img/structure/B11834431.png)

![6-(4-Chlorophenyl)-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B11834438.png)
![{4-[(2S)-N-[(1S)-1-carbamoylethyl]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]phenyl}methyl 4-nitrophenyl carbonate](/img/structure/B11834450.png)
![Acetamide, N-butyl-2-[(5-chloro-8-quinolinyl)oxy]-](/img/structure/B11834466.png)





